molecular formula C14H8Cl2O3 B306283 4-Formylphenyl 2,6-dichlorobenzoate

4-Formylphenyl 2,6-dichlorobenzoate

Cat. No.: B306283
M. Wt: 295.1 g/mol
InChI Key: YDXMOHIUHKUFOX-UHFFFAOYSA-N
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Description

4-Formylphenyl 2,6-dichlorobenzoate is an aryl benzoate ester characterized by a 2,6-dichlorobenzoate backbone and a 4-formylphenyl ester group. The 4-formyl substituent introduces an electron-withdrawing group, which may influence electronic properties relevant to optoelectronic applications, while the 2,6-dichloro configuration impacts steric and crystallographic behavior .

Properties

Molecular Formula

C14H8Cl2O3

Molecular Weight

295.1 g/mol

IUPAC Name

(4-formylphenyl) 2,6-dichlorobenzoate

InChI

InChI=1S/C14H8Cl2O3/c15-11-2-1-3-12(16)13(11)14(18)19-10-6-4-9(8-17)5-7-10/h1-8H

InChI Key

YDXMOHIUHKUFOX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C(=O)OC2=CC=C(C=C2)C=O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)OC2=CC=C(C=C2)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Properties

The dihedral angle between the benzoate and aryl rings is a critical structural parameter affecting molecular packing and solubility. For example:

  • 2,6-Dichlorophenyl 4-methylbenzoate (26DCP4MeBA) : Dihedral angle = 77.97° .
  • 2,6-Dichlorophenyl benzoate (26DCPBA) : Dihedral angle = 75.75° .
  • 2,4-Dichlorophenyl 4-methylbenzoate (24DCP4MeBA) : Dihedral angle = 48.13° .

This could reduce solubility in nonpolar solvents but enhance stacking in solid-state optoelectronic devices .

Table 1: Structural and Physical Properties of Analogues
Compound Name Molecular Weight Substituents (Benzoate) Ester Group Melting Point (°C) Dihedral Angle (°)
Methyl 3,5-dichlorobenzoate 205.03 3,5-Cl₂ Methyl 56–60 Not reported
2,6-Dichlorophenyl 4-methylbenzoate 267.14 2,6-Cl₂ 4-Methylphenyl Not reported 77.97
Ethyl 4-chloro-2,6-difluorobenzoate 220.60 4-Cl, 2,6-F₂ Ethyl Not reported Not reported
4-Formylphenyl 2,6-dichlorobenzoate 295.10* 2,6-Cl₂ 4-Formylphenyl Hypothetical: 90–95 Hypothetical: >80

*Calculated molecular weight based on formula.

Functional and Electronic Properties

  • Electron-Withdrawing Effects: The 4-formyl group enhances electron deficiency compared to methyl (26DCP4MeBA) or chloro (24DCP4MeBA) substituents. This property is critical in optoelectronic applications, where such groups act as electron acceptors in donor-acceptor systems, as seen in azomethines for solar cells .
  • Thermal Stability : Analogues like 26DCP4MeBA exhibit thermal decomposition above 250°C, attributed to robust Cl–C and ester linkages. The formyl group may slightly reduce thermal stability due to its polar nature but could improve film-forming properties in devices .

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